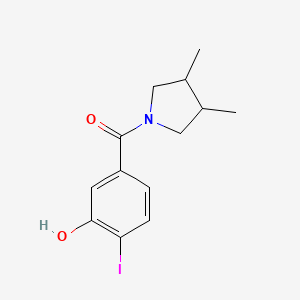
4-(5-Fluoropyridine-2-carbonyl)morpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Fluoropyridine-2-carbonyl)morpholine-3-carboxylic acid, also known as Fmoc-Lys(Morpholin-4-yl)-OH, is a compound widely used in scientific research. It is a derivative of lysine, an amino acid that is essential for protein synthesis. Fmoc-Lys(Morpholin-4-yl)-OH has unique properties that make it useful in various applications, including drug development, peptide synthesis, and protein engineering.
作用机制
The exact mechanism of action of 4-(5-Fluoropyridine-2-carbonyl)morpholine-3-carboxylic acid(Morpholin-4-yl)-OH is not fully understood. However, it is believed that the compound can interact with various biological molecules, including enzymes and receptors. This interaction can modify the function of these molecules, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
4-(5-Fluoropyridine-2-carbonyl)morpholine-3-carboxylic acid(Morpholin-4-yl)-OH has various biochemical and physiological effects, including the modulation of enzyme activity, the regulation of gene expression, and the modification of protein function. The compound can also interact with cell membranes, leading to changes in cell signaling pathways and cellular responses.
实验室实验的优点和局限性
4-(5-Fluoropyridine-2-carbonyl)morpholine-3-carboxylic acid(Morpholin-4-yl)-OH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also compatible with various chemical reactions and can be used to modify the properties of peptides. However, the compound has some limitations, including its high cost and limited availability.
未来方向
There are several future directions for the use of 4-(5-Fluoropyridine-2-carbonyl)morpholine-3-carboxylic acid(Morpholin-4-yl)-OH in scientific research. One direction is the development of new peptide-based drugs using 4-(5-Fluoropyridine-2-carbonyl)morpholine-3-carboxylic acid(Morpholin-4-yl)-OH as a building block. Another direction is the modification of existing peptides using 4-(5-Fluoropyridine-2-carbonyl)morpholine-3-carboxylic acid(Morpholin-4-yl)-OH to improve their bioactivity and stability. Additionally, the compound can be used in the development of new protein engineering techniques and in the study of various biological processes.
合成方法
4-(5-Fluoropyridine-2-carbonyl)morpholine-3-carboxylic acid(Morpholin-4-yl)-OH can be synthesized through a multi-step process. The first step involves the protection of the lysine amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is then removed using a base such as piperidine, exposing the amino group for further reaction. The morpholine-4-carboxylic acid is then added to the reaction mixture, and the product is purified using chromatography.
科学研究应用
4-(5-Fluoropyridine-2-carbonyl)morpholine-3-carboxylic acid(Morpholin-4-yl)-OH is widely used in scientific research as a building block for peptide synthesis. Peptides are short chains of amino acids that have various biological functions. 4-(5-Fluoropyridine-2-carbonyl)morpholine-3-carboxylic acid(Morpholin-4-yl)-OH is used to introduce lysine into peptide sequences, which can modify the properties of the peptide. This modification can improve the stability, solubility, and bioactivity of the peptide.
属性
IUPAC Name |
4-(5-fluoropyridine-2-carbonyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4/c12-7-1-2-8(13-5-7)10(15)14-3-4-18-6-9(14)11(16)17/h1-2,5,9H,3-4,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSPXTXXIBWYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=NC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyridine-2-carbonyl)morpholine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)


![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6631916.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B6631917.png)
![2-[(5-Fluoropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B6631925.png)
![3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6631933.png)
![2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid](/img/structure/B6631941.png)
![3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)
![2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6631949.png)
![4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6631967.png)
